molecular formula C22H25N5O4 B2929707 (E)-2-((1-(2-hydroxy-3-(4-(N-methylacetamido)phenoxy)propyl)-1H-indol-3-yl)methylene)hydrazinecarboxamide CAS No. 881934-91-4

(E)-2-((1-(2-hydroxy-3-(4-(N-methylacetamido)phenoxy)propyl)-1H-indol-3-yl)methylene)hydrazinecarboxamide

Número de catálogo: B2929707
Número CAS: 881934-91-4
Peso molecular: 423.473
Clave InChI: ZRHAKSHHJLWIIK-BHGWPJFGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(E)-2-((1-(2-hydroxy-3-(4-(N-methylacetamido)phenoxy)propyl)-1H-indol-3-yl)methylene)hydrazinecarboxamide is a sophisticated research chemical of significant interest in the field of cardiovascular pharmacology and molecular biology . It is recognized as a key derivative and a major human metabolite of the non-selective beta-blocker carvedilol. Unlike the parent compound, this metabolite has been investigated for its unique pharmacological profile that exhibits a biased signaling mechanism . Research indicates it acts as a biased ligand at the β-arrestin pathway of the β2-adrenergic receptor (β2AR). This means it potently engages the G protein-independent, β-arrestin-mediated signaling cascade while demonstrating only weak antagonism of the canonical G protein pathway. This biased signaling is associated with activating beneficial cytoprotective responses , such as promoting cardiomyocyte survival and enhancing contractility, without the negative inotropic effects typically linked to standard beta-blockade. Consequently, this compound serves as an invaluable chemical tool for dissecting complex GPCR signaling pathways , particularly for understanding the therapeutic potential of biased agonism in heart failure and other cardiovascular conditions. Its high purity and availability make it essential for in vitro studies, target validation, and the development of next-generation cardiovascular therapeutics. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

N-[4-[3-[3-[(E)-(carbamoylhydrazinylidene)methyl]indol-1-yl]-2-hydroxypropoxy]phenyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4/c1-15(28)26(2)17-7-9-19(10-8-17)31-14-18(29)13-27-12-16(11-24-25-22(23)30)20-5-3-4-6-21(20)27/h3-12,18,29H,13-14H2,1-2H3,(H3,23,25,30)/b24-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHAKSHHJLWIIK-BHGWPJFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)OCC(CN2C=C(C3=CC=CC=C32)C=NNC(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C)C1=CC=C(C=C1)OCC(CN2C=C(C3=CC=CC=C32)/C=N/NC(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

(E)-2-((1-(2-hydroxy-3-(4-(N-methylacetamido)phenoxy)propyl)-1H-indol-3-yl)methylene)hydrazinecarboxamide is a complex organic compound belonging to the class of hydrazine derivatives. Its intricate structure, featuring multiple functional groups, suggests significant potential for various biological activities, particularly in medicinal chemistry.

Molecular Structure and Properties

The molecular formula of this compound is C22H25N5O4, with a molecular weight of 423.473 g/mol. The presence of an indole structure, hydrazine moiety, and phenoxy group indicates possible interactions with biological targets that may lead to therapeutic applications.

PropertyValue
Molecular FormulaC22H25N5O4
Molecular Weight423.473 g/mol
Purity≥95%

While the precise mechanism of action for this compound remains to be fully elucidated, it is hypothesized that its biological activity may involve:

  • Inhibition of Enzymatic Pathways : The hydrazine and indole components may interact with specific enzymes, potentially inhibiting their activity.
  • Antioxidant Properties : The presence of hydroxyl groups suggests possible antioxidant effects, which could contribute to cellular protection against oxidative stress.
  • Modulation of Cell Signaling : The compound may influence various signaling pathways through receptor interactions.

Biological Activity

Research into the biological activity of (E)-2-((1-(2-hydroxy-3-(4-(N-methylacetamido)phenoxy)propyl)-1H-indol-3-yl)methylene)hydrazinecarboxamide has shown promising results in several areas:

Antimicrobial Activity

Studies have indicated that derivatives containing hydrazine and indole motifs often exhibit antimicrobial properties. For instance, compounds structurally similar to this hydrazine derivative have demonstrated significant activity against various bacterial and fungal strains.

Case Study: Antifungal Activity
A study evaluated the minimum inhibitory concentration (MIC) of several hydrazine derivatives against Trichophyton mentagrophytes, revealing that certain compounds exhibited comparable efficacy to established antifungal agents like fluconazole.

CompoundMIC (μg/mL)Comparison (Fluconazole MIC)
Compound 196.252
Compound 2212.52

Cytotoxicity and Cancer Research

Initial assessments suggest that this compound may possess cytotoxic effects on cancer cell lines. The mechanisms are believed to involve apoptosis induction and cell cycle arrest.

Research Findings:
In vitro studies have shown that the compound can induce cell death in various cancer cell lines at concentrations that do not affect normal cells significantly.

Comparación Con Compuestos Similares

Structural Features
Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
(E)-2-((1-(2-hydroxy-3-(4-(N-methylacetamido)phenoxy)propyl)-1H-indol-3-yl)methylene)hydrazinecarboxamide Indole Hydroxypropyl, phenoxy-N-methylacetamido, hydrazinecarboxamide C₂₂H₂₅N₅O₄ 423.5
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide Benzodioxole Chlorophenyl, imidazolyl, hydrazinecarboxamide C₂₀H₁₇ClN₄O₃ ~420.8*
N-(4-{[2-(1H-pyrrol-2-ylmethylene)hydrazino]carbonyl}phenyl)propanamide Pyrrole Pyrrolyl, propanamide, hydrazinecarboxamide C₁₅H₁₆N₄O₂ 284.31
(E)-2-(1-(4-Methoxyphenylethylidene)-1-phenylhydrazine Phenylhydrazine Methoxyphenyl, ethylidene C₁₅H₁₆N₂O 240.3

*Calculated based on formula.

Key Structural Differences :

  • The target compound’s indole core distinguishes it from benzodioxole (–5) and pyrrole () derivatives.
  • The N-methylacetamido-phenoxy side chain enhances hydrophilicity compared to chlorophenyl (–5) or methoxyphenyl () groups.
  • The hydroxypropyl linker may improve solubility relative to simpler alkyl chains in analogs .

Comparison Insights :

  • The benzodioxol analog’s antifungal activity is well-documented, with IC₅₀ values against Candida spp. comparable to fluconazole .
  • The target compound’s indole core is associated with diverse bioactivities (e.g., anticancer, antimicrobial), but specific data are lacking in the evidence .
Computational and Crystallographic Studies
  • DFT Calculations : The benzodioxol compound’s electronic properties (e.g., HOMO-LUMO gap = ~4.2 eV) were analyzed to predict reactivity . The target compound’s N-methylacetamido group may lower this gap, enhancing electrophilicity.
  • Hirshfeld Surface Analysis : For the benzodioxol derivative, O···H (26.4%) and H···H (44.2%) interactions dominate crystal packing . The target compound’s hydroxypropyl group may increase O···H contributions.
  • Molecular Docking: The benzodioxol analog binds fungal lanosterol demethylase (CYP51) with a docking score of −9.2 kcal/mol . The target compound’s indole moiety could target human kinases (e.g., EGFR) but requires validation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.